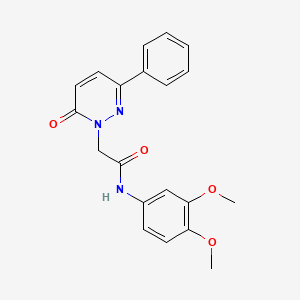

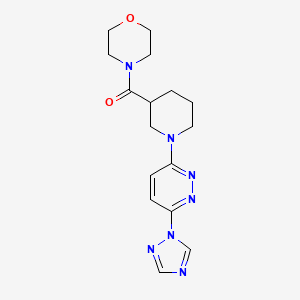

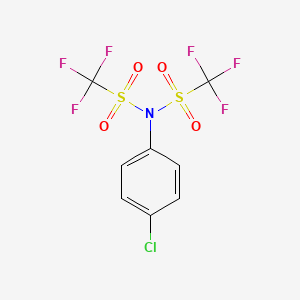

![molecular formula C15H11N3O5 B2485332 5-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylisoxazol-3-yl)isoxazole-3-carboxamide CAS No. 688050-86-4](/img/structure/B2485332.png)

5-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylisoxazol-3-yl)isoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to a class of chemicals characterized by their complex molecular architecture, incorporating benzo[d][1,3]dioxol, isoxazole, and carboxamide functional groups. Such compounds are often studied for their potential in medicinal chemistry due to their structural complexity and versatility in chemical reactions.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes, including cyclocondensation reactions, functional group transformations, and the use of catalysis to achieve desired structural frameworks. For example, the synthesis of pyrazole derivatives incorporating the benzo[d][1,3]dioxol moiety has been achieved through specific cyclocondensation reactions, demonstrating the feasibility of constructing complex molecules with precise control over the molecular architecture (Kumara et al., 2018).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods like FT-IR, NMR, and MS play crucial roles in determining the molecular structure of such compounds. These techniques allow for the detailed characterization of the compound's molecular geometry, confirming the presence of specific functional groups and the overall molecular conformation (Kumara et al., 2018).

Scientific Research Applications

Novel Tricyclic Benzoxazines as Potent Receptor Antagonists

The compound has been implicated in the design and synthesis of novel tricyclic benzoxazines, which act as potent 5-HT(1A/B/D) receptor antagonists. This development aimed at discovering compounds with a high degree of selectivity and favorable pharmacokinetics, potentially offering a new approach to faster-acting antidepressants/anxiolytics with a reduced side-effect burden (S. Bromidge et al., 2010).

Gold-Catalyzed Cycloaddition Reactions

Research into the reactivity of benzo[d]isoxazoles has revealed their potential as novel nucleophiles in gold-catalyzed [5 + 1] or [5 + 2] cycloaddition reactions with ynamides, leading to the concise and chemoselective synthesis of polysubstituted 2H-benzo[e][1,3]oxazines or benzo[f][1,4]oxazepines. This work showcases the versatility of benzo[d]isoxazoles in organic synthesis, offering new pathways for constructing complex heterocyclic structures (W. Xu et al., 2018).

Structural Analysis of Antidepressant Drugs

The crystal and molecular structure analysis of isocarboxazid, an antidepressant drug containing an isoxazole ring, provides insights into the drug's conformation and its interactions at the molecular level. Such studies contribute to the understanding of how structural features influence the pharmacological properties of drugs (S. İde et al., 1996).

Novel Heterocyclic Compounds as Anti-Inflammatory and Analgesic Agents

Research has led to the synthesis of new heterocyclic compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. These findings open up new avenues for the development of therapeutic agents targeting inflammation and pain management (A. Abu‐Hashem et al., 2020).

Discovery of Benzoxazole Carboxamides as 5-HT3 Receptor Antagonists

The discovery of a new class of 2-substituted benzoxazole carboxamides as potent functional 5-HT3 receptor antagonists highlights the potential of such compounds in treating diseases associated with 5-HT3 receptor dysfunction, including irritable bowel syndrome (IBS-D). This research exemplifies the ongoing search for novel therapeutic agents with improved efficacy and reduced side effects (Zhicai Yang et al., 2010).

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to predict the exact biochemical pathways it might affect. Compounds with similar structures have been found to participate in various biochemical pathways, influencing cellular processes such as signal transduction, protein synthesis, and cell cycle regulation .

Pharmacokinetics

Its metabolism and excretion would likely depend on the specific enzymes present in the liver and kidneys .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Based on its potential targets and biochemical pathways, it could influence a variety of cellular processes, potentially leading to changes in cell behavior, gene expression, or protein function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its targets. Additionally, the presence of other molecules could either compete with the compound for its targets or alter the targets themselves, thereby affecting the compound’s efficacy .

properties

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O5/c1-8-4-14(18-22-8)16-15(19)10-6-12(23-17-10)9-2-3-11-13(5-9)21-7-20-11/h2-6H,7H2,1H3,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRIFVVAMNYTCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)pentanamide](/img/structure/B2485258.png)

![2-Methyl-4-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2485259.png)

![5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2485262.png)

![1-(2-{[4-(3-chloro-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid](/img/structure/B2485265.png)

![4-ethylsulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2485272.png)